Azido-PEG1-methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Azide (N3) group: This group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. CuAAC is a highly efficient and selective reaction that forms a stable triazole linkage between the azide and an alkyne-containing molecule [].

- Methylamine (CH3NH2) group: This primary amine group reacts with various functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) []. This reactivity allows conjugation of Azido-PEG1-methylamine to different biomolecules.

Bioconjugation for Targeted Delivery

Azido-PEG1-methylamine can be used to create targeted drug delivery systems. The methylamine group can be conjugated to a therapeutic agent, while the azide group can be linked to a targeting moiety (e.g., an antibody or aptamer) that recognizes specific cells or tissues []. This approach allows for the targeted delivery of drugs, potentially reducing side effects and improving therapeutic efficacy.

Biomolecule Immobilization

Azido-PEG1-methylamine is valuable for immobilizing biomolecules onto surfaces like beads, gels, or chips. The methylamine group can be used to attach the linker to a solid support, while the azide group can then be conjugated to a biomolecule of interest via click chemistry []. This technique is used in various applications, including biosensors, affinity chromatography, and cell culture studies.

Probe Design and Labeling

The bioconjugation capabilities of Azido-PEG1-methylamine enable the design of probes for biological imaging and analysis. The methylamine group can be attached to a detectable moiety (e.g., fluorophore, biotin), while the azide group can be conjugated to a biomolecule of interest for targeted labeling []. This approach allows researchers to visualize and study specific biomolecules within cells or tissues.

Azido-PEG1-methylamine is a specialized compound featuring a polyethylene glycol (PEG) backbone with an azide functional group and a methylamine terminal group. The azide group (-N₃) is known for its utility in click chemistry, allowing for efficient conjugation with alkyne-containing molecules, while the methylamine group (-NH₂) can react with carboxylic acids and other electrophiles. This compound is particularly valuable in bioconjugation applications due to its ability to enhance solubility and stability of linked biomolecules.

- Click Chemistry: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazoles. This reaction is highly efficient and produces minimal by-products, making it ideal for bioconjugation applications .

- Reactivity of Methylamine: The methylamine group can react with various electrophiles, including carboxylic acids, to form stable amide bonds. This reactivity is crucial for linking peptides or proteins to the PEG chain .

Azido-PEG1-methylamine exhibits significant biological activity owing to its functional groups. The azide moiety allows for specific targeting and labeling of biomolecules, facilitating studies in drug delivery and diagnostic applications. The methylamine group enhances the compound's ability to form stable conjugates with biomolecules, improving their pharmacokinetic properties.

The synthesis of Azido-PEG1-methylamine typically involves several steps:

- Synthesis of PEG Backbone: The PEG polymer is synthesized through ring-opening polymerization of ethylene oxide.

- Functionalization: The terminal hydroxyl group of PEG is converted to an azide via mesylate formation followed by treatment with sodium azide .

- Introduction of Methylamine: The azido-terminated PEG is then reacted with methylamine under appropriate conditions to yield Azido-PEG1-methylamine .

These methods allow for high yields and purity, making the compound suitable for various applications.

Azido-PEG1-methylamine has diverse applications in:

- Bioconjugation: It serves as a linker for attaching drugs or biomolecules to enhance their delivery and efficacy.

- Click Chemistry: Utilized in the development of new materials and drug candidates through efficient conjugation techniques.

- Diagnostics: Employed in labeling techniques for imaging or detecting biomolecules in research settings .

Studies on Azido-PEG1-methylamine focus on its interaction capabilities:

- Alkyne Conjugation: Its azide functionality allows it to react with a variety of alkyne-containing compounds, forming stable triazole linkages.

- Biomolecule Labeling: The methylamine group facilitates the attachment of various biomolecules, enhancing their stability and solubility in biological systems .

These interactions are vital for developing targeted therapies and diagnostic tools.

Similar Compounds: Comparison

Several compounds are structurally similar to Azido-PEG1-methylamine, each offering unique properties:

| Compound Name | Functional Groups | Key Features |

|---|---|---|

| Azido-PEG2-methylamine | Azide, Methylamine | Longer PEG chain enhances solubility. |

| Azido-PEG-carboxylic acid | Azide, Carboxylic Acid | Offers different reactivity profiles. |

| Azido-PEG-NHS ester | Azide, N-Hydroxysuccinimide | Useful for protein labeling via amide bond formation. |

| Azido-PEG-biotin | Azide, Biotin | Enables affinity purification techniques. |

| Azido-PEG-silane | Azide, Silane | Used for surface modifications in materials science. |

Azido-PEG1-methylamine stands out due to its dual reactivity (azide and methylamine), making it versatile for both click chemistry and traditional bioconjugation approaches.

Molecular Structure and Chemical Formula

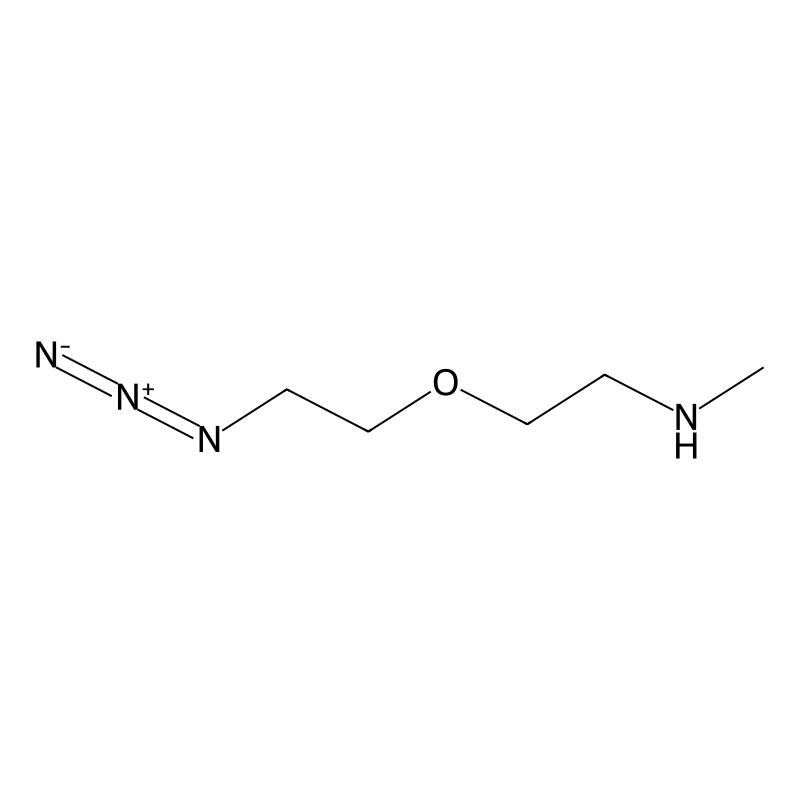

Azido-PEG1-methylamine represents a bifunctional polyethylene glycol derivative characterized by its unique molecular architecture that incorporates both azide and methylamine functional groups [1] [2]. The compound possesses the molecular formula C₅H₁₂N₄O with a molecular weight of 144.18 grams per mole [1] [2] [3]. The Chemical Abstracts Service has assigned this compound the registry number 1835759-88-0, which serves as its unique identifier in chemical databases [1] [2] [3] [4] [5].

The systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 2-(2-azidoethoxy)-N-methylethan-1-amine [1] [4]. This nomenclature precisely describes the molecular connectivity, indicating the presence of an azidoethoxy group linked through an oxygen atom to a methylethanamine moiety. The compound exhibits an exact mass of 144.10 atomic mass units as determined by high-resolution mass spectrometry [1].

The elemental composition analysis reveals carbon content of 41.65 percent, hydrogen content of 8.39 percent, nitrogen content of 38.86 percent, and oxygen content of 11.10 percent [1]. This composition reflects the high nitrogen content contributed by the azide functional group, which constitutes a significant portion of the molecular structure.

The International Chemical Identifier key for this compound is DRMPMTBZYHVFIA-UHFFFAOYSA-N, providing a unique computational representation of its molecular structure [1] [4]. The corresponding International Chemical Identifier code is InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3, which encodes the complete connectivity information [1]. The Simplified Molecular Input Line Entry System notation is represented as CNCCOCCN=[N+]=[N-], clearly indicating the linear arrangement of atoms and the formal charge distribution within the azide group [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₄O | [1] [2] [3] [4] |

| Molecular Weight | 144.18 g/mol | [1] [2] [3] [4] |

| Chemical Abstracts Service Number | 1835759-88-0 | [1] [2] [3] [4] [5] |

| International Union of Pure and Applied Chemistry Name | 2-(2-azidoethoxy)-N-methylethan-1-amine | [1] [4] |

| Exact Mass | 144.10 amu | [1] |

| Elemental Analysis | C: 41.65%, H: 8.39%, N: 38.86%, O: 11.10% | [1] |

Spectroscopic Characteristics

The spectroscopic properties of Azido-PEG1-methylamine provide essential analytical tools for its identification, characterization, and monitoring in various chemical processes [20] [21] [24]. Fourier-transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint signatures for the compound's functional groups.

The azide functional group exhibits its characteristic asymmetric stretching vibration at approximately 2100 wavenumbers, which represents one of the most diagnostic features in the infrared spectrum [20] [21]. This band appears as a sharp, intense absorption that is well-separated from other functional group absorptions, making it particularly valuable for analytical purposes [21]. The polyethylene glycol backbone contributes distinctive carbon-oxygen-carbon stretching vibrations in the region between 1020 and 1090 wavenumbers, reflecting the ether linkages characteristic of the polyethylene glycol structure [21] [24].

Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of proton environments within the molecule [11]. The methyl group attached to the nitrogen atom typically appears as a singlet at approximately 2.5 parts per million in proton nuclear magnetic resonance spectra [11]. The polyethylene glycol methylene protons characteristically resonate at approximately 3.6 parts per million, appearing as a complex multiplet due to the overlapping signals from the ethylene glycol units [11]. The methylene groups adjacent to the nitrogen atoms typically appear in the range of 2.7 to 3.0 parts per million [11].

Ultraviolet-visible spectroscopy shows limited utility for this compound due to the weak chromophoric properties of both the azide and polyethylene glycol functionalities [12]. The azide group exhibits weak absorption in the ultraviolet region, while the polyethylene glycol chain is essentially transparent in the ultraviolet-visible range [12]. This characteristic makes the compound suitable for applications where optical transparency is desired.

Mass spectrometry provides definitive molecular weight confirmation through the observation of the molecular ion peak at mass-to-charge ratio 144.10 [1]. The fragmentation pattern typically shows characteristic loss of molecular nitrogen from the azide group, resulting in fragments that can be used for structural elucidation and purity assessment [1].

| Spectroscopic Method | Key Characteristics | Analytical Value |

|---|---|---|

| Fourier-Transform Infrared | Azide stretch at ~2100 cm⁻¹, Polyethylene glycol carbon-oxygen-carbon at 1020-1090 cm⁻¹ | Functional group identification, reaction monitoring |

| Nuclear Magnetic Resonance | Methyl at ~2.5 ppm, Polyethylene glycol at ~3.6 ppm | Structural confirmation, purity analysis |

| Ultraviolet-Visible | Weak azide absorption, Polyethylene glycol transparency | Limited analytical utility |

| Mass Spectrometry | Molecular ion at 144.10 m/z | Molecular weight confirmation, structure verification |

Physicochemical Properties

The physicochemical properties of Azido-PEG1-methylamine reflect its dual hydrophilic-hydrophilic nature, with moderate water solubility enhanced by the polyethylene glycol spacer [1] [8] . The calculated partition coefficient logarithm value of approximately 0.53 indicates moderate hydrophilicity, making the compound suitable for both aqueous and organic applications [4].

The molecular topology analysis reveals three hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its solubility characteristics and intermolecular interactions [4]. The topological polar surface area measures approximately 70.02 square angstroms, indicating moderate polarity that facilitates dissolution in polar solvents [4]. The molecule contains six rotatable bonds, primarily within the polyethylene glycol chain, conferring significant conformational flexibility [4].

Solubility studies demonstrate that Azido-PEG1-methylamine dissolves readily in dimethyl sulfoxide and shows good solubility in aqueous media due to the hydrophilic polyethylene glycol spacer [1] [8]. The compound also exhibits solubility in polar organic solvents, enhancing its versatility for various synthetic applications [18]. This broad solubility profile makes it particularly valuable for bioconjugation applications where aqueous compatibility is essential.

The compound maintains stability across a neutral to slightly basic pH range, with the azide functional group showing sensitivity to strongly acidic conditions [15]. At physiological pH values, the compound demonstrates excellent stability, making it suitable for biological applications [3] [5]. The methylamine group can undergo protonation under acidic conditions, potentially affecting solubility and reactivity patterns.

Thermal stability analysis indicates that the compound remains stable at room temperature for extended periods but requires refrigerated storage for long-term preservation [1] [3] [5]. The azide group represents the most thermally labile component, potentially undergoing decomposition at elevated temperatures with the release of molecular nitrogen.

| Property | Value | Significance |

|---|---|---|

| Partition Coefficient (LogP) | ~0.53 | Moderate hydrophilicity |

| Hydrogen Bond Acceptors | 3 | Moderate hydrogen bonding capacity |

| Hydrogen Bond Donors | 1 | Limited proton donation ability |

| Topological Polar Surface Area | ~70.02 Ų | Moderate polarity |

| Rotatable Bonds | 6 | High conformational flexibility |

| Aqueous Solubility | Good | Enhanced by polyethylene glycol spacer |

| Organic Solvent Solubility | Good in polar solvents | Versatile dissolution properties |

| pH Stability Range | Neutral to slightly basic | Suitable for biological applications |

Synthetic Methodologies

3.1. Ring-Opening Polymerization of Ethylene Oxide

Ring-opening polymerization of ethylene oxide represents the fundamental approach for constructing the polyethylene glycol backbone utilized in azido-PEG1-methylamine synthesis [1]. This polymerization methodology employs nucleophilic attack mechanisms where activated initiators facilitate the opening of the strained three-membered ethylene oxide rings [2] [3].

The anionic ring-opening polymerization process proceeds through a carefully controlled mechanism involving three distinct phases [4]. The initiation step requires the reaction of a polyethylene glycol initiator with a catalyst, typically potassium hydroxide, generating an alkoxide ion. This activated species subsequently attacks the electrophilic carbon center of ethylene oxide, resulting in ring-opening and chain propagation [5]. The propagation phase continues through repeated nucleophilic attacks of the growing alkoxide chain end on additional ethylene oxide monomers, forming the characteristic ether linkages of the polyethylene glycol backbone [6].

Temperature control during polymerization proves critical for achieving desired molecular weights and preventing side reactions [7]. Industrial processes typically employ temperatures between 80-120°C under controlled atmospheric conditions [5]. The polymerization exhibits first-order kinetics with respect to monomer concentration, allowing for predictable molecular weight control through monomer-to-initiator ratios [8].

Alternative polymerization approaches include the activated monomer strategy, where Lewis acids interact with ethylene oxide rings to reduce electron density and facilitate ring-opening [2]. This coordination-type mechanism produces head-to-tail linkages exclusively, avoiding undesired head-head or tail-tail junctions that compromise polymer regularity [6]. Double metal cyanide catalysts provide another heterogeneous catalysis option, generating strict head-to-tail regiosequences while maintaining narrow molecular weight distributions [2].

The ring-opening polymerization can be conducted under microfluidic conditions to achieve enhanced control over reaction parameters [9]. Microflow systems enable shortened reaction times compared to traditional batch processes while providing superior molecular weight control and reduced polydispersity indices [9].

Table 1: Ring-Opening Polymerization Conditions for Ethylene Oxide

| Parameter | Anionic System | Double Metal Cyanide | Microfluidic |

|---|---|---|---|

| Temperature (°C) | 80-120 | 60-130 | 25-80 |

| Pressure (atm) | 1-3 | 1-5 | 1-2 |

| Reaction Time | 12-48 hours | 4-24 hours | 0.5-2 hours |

| Polydispersity Index | 1.1-1.3 | 1.05-1.2 | 1.02-1.15 |

| Molecular Weight Control | Good | Excellent | Excellent |

3.2. Terminal Group Functionalization Strategies

Terminal group functionalization of polyethylene glycol represents a critical step in preparing azido-PEG1-methylamine, as the inherent hydroxyl groups possess limited reactivity for direct bioconjugation applications [10]. The functionalization process typically involves multiple sequential transformations to introduce both azide and methylamine functionalities at opposite chain termini [1] [11].

The primary strategy for azide introduction employs a two-step activation sequence [12]. Initial conversion of the terminal hydroxyl group to a mesylate intermediate occurs through reaction with methanesulfonyl chloride in the presence of triethylamine under anhydrous conditions [12]. This mesylation reaction proceeds quantitatively at temperatures between -10°C and room temperature, providing an excellent leaving group for subsequent nucleophilic substitution [12].

The azide substitution reaction utilizes sodium azide as the nucleophile in polar aprotic solvents such as ethanol or dimethylformamide [12]. Reaction conditions typically require elevated temperatures (70-80°C) and extended reaction times (8-12 hours) to achieve complete conversion [12]. The azide functionality exhibits remarkable stability under physiological conditions while remaining reactive toward alkyne partners in copper-catalyzed azide-alkyne cycloaddition reactions [13].

Methylamine functionalization can be achieved through several complementary approaches [14]. Direct amination of activated polyethylene glycol derivatives using methylamine gas or aqueous methylamine solutions provides one route [15]. Alternative strategies involve reductive amination of aldehyde-terminated polyethylene glycol derivatives using methylamine in the presence of reducing agents such as sodium cyanoborohydride [14].

The Mitsunobu reaction provides an alternative functionalization strategy for polyethylene glycol terminal groups [15]. This approach enables one-step conversion of hydroxyl groups to various functionalities including azides, amines, and thiols without detrimental effects on polymer integrity [15]. The reaction demonstrates quantitative conversion rates and eliminates the need for multi-step protection-deprotection sequences [15].

Table 2: Terminal Functionalization Reaction Conditions

| Functionality | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Mesylate | MsCl/Et₃N | CH₂Cl₂ | -10 to 25 | 12 | 95-99 |

| Azide | NaN₃ | EtOH/DMF | 70-80 | 8-12 | 90-97 |

| Methylamine | CH₃NH₂ | H₂O/MeOH | 25-40 | 4-8 | 85-95 |

| Tosylate | TsCl/Py | CH₂Cl₂ | 0-25 | 6-12 | 90-95 |

3.3. Purification Techniques

Purification of azido-PEG1-methylamine presents unique challenges due to the amphiphilic nature of the molecule and the presence of multiple functional groups that can interact with purification media [16]. Effective purification strategies must remove unreacted starting materials, side products, and salt byproducts while preserving the integrity of both azide and methylamine functionalities.

Size exclusion chromatography represents the primary technique for separating azido-PEG1-methylamine from low molecular weight impurities [16]. This method efficiently removes unreacted ethylene oxide, activation reagents, and hydrolysis byproducts based on hydrodynamic radius differences [16]. Optimal separation requires careful selection of gel filtration media with appropriate exclusion limits and the use of aqueous or polar organic mobile phases [17].

Polystyrene-divinylbenzene chromatographic supports provide excellent resolution for polyethylene glycol derivatives at preparative scales [17]. These resins, used with ethanol-water gradient elution systems, achieve purities exceeding 99% for gram-scale preparations [17]. The method offers advantages over traditional approaches by avoiding toxic solvents and providing broad applicability across different polyethylene glycol molecular weights [17].

Precipitation techniques utilizing polyethylene glycol's unique solubility properties enable efficient purification and concentration [18]. Selective precipitation using organic solvents such as diethyl ether or petroleum ether removes polar impurities while recovering the desired product [12]. Temperature-controlled precipitation provides additional selectivity for separating products from structurally similar impurities [19].

Ion exchange chromatography proves valuable for removing charged impurities and salt byproducts [16]. The technique exploits differences in surface charge density between azido-PEG1-methylamine and contaminating species [16]. Proper selection of ion exchange resins and buffer systems enables effective purification while maintaining functional group integrity.

Dialysis represents a simple yet effective purification method for removing small molecule impurities [20]. Molecular weight cutoff membranes selectively retain azido-PEG1-methylamine while allowing salts, unreacted reagents, and low molecular weight byproducts to diffuse away [20]. Extended dialysis periods (24-48 hours) with frequent buffer changes ensure complete impurity removal [20].

Table 3: Purification Method Comparison

| Method | Purity Achieved | Scale | Time Required | Advantages | Limitations |

|---|---|---|---|---|---|

| Size Exclusion | 95-98% | mg-g | 2-4 hours | Gentle conditions | Limited resolution |

| Ion Exchange | 92-96% | mg-g | 3-6 hours | Removes charged impurities | pH sensitivity |

| Precipitation | 90-95% | g-kg | 1-2 hours | Scalable, cost-effective | Moderate selectivity |

| Dialysis | 88-94% | mg-g | 24-48 hours | Simple, gentle | Time-consuming |

| Resin Chromatography | 98-99% | g scale | 4-8 hours | High purity | Requires optimization |

3.4. Synthetic Challenges and Solutions

The synthesis of azido-PEG1-methylamine encounters several significant challenges that require careful consideration and innovative solutions [4] [21]. These challenges arise from the inherent properties of polyethylene glycol, the reactivity of functional groups, and the requirements for maintaining product quality and consistency.

Molecular weight control represents a fundamental challenge in polyethylene glycol synthesis [4]. Traditional ring-opening polymerization produces polydisperse mixtures with broad molecular weight distributions that complicate drug synthesis and purification [4]. This polydispersity leads to batch-to-batch variability and inconsistent pharmacokinetic properties [21]. Advanced polymerization techniques including living anionic polymerization and controlled radical polymerization provide solutions by achieving narrow polydispersity indices below 1.1 [9] [22].

Functional group stability during multi-step synthesis poses another significant challenge [23]. The azide functionality, while stable under most conditions, can undergo decomposition under acidic conditions or elevated temperatures [13]. Similarly, the methylamine group exhibits susceptibility to oxidation and can participate in unwanted side reactions [14]. Protection strategies using reversible protecting groups enable compatibility between synthetic steps while preserving functional group integrity [15].

Purification difficulties arise from the amphiphilic nature of azido-PEG1-methylamine and its tendency to form hydrogen bonds with purification media [16]. Traditional chromatographic techniques often provide poor resolution between the desired product and structurally similar impurities [24]. Specialized purification protocols utilizing polystyrene-divinylbenzene resins with optimized solvent systems overcome these limitations [17].

Hydrolytic degradation of polyethylene glycol chains during synthesis and storage presents an ongoing challenge [25]. The ether linkages in polyethylene glycol exhibit susceptibility to cleavage under acidic or basic conditions, particularly at elevated temperatures [25]. Careful pH control during reactions and storage under inert atmospheres minimize degradation pathways [12].

Scale-up challenges emerge when transitioning from laboratory to industrial production [4]. Reaction kinetics, heat transfer limitations, and mixing efficiency become critical factors affecting product quality at larger scales [26]. Continuous flow processing and microreactor technology provide solutions by maintaining precise control over reaction parameters while enabling scalable production [9].

Table 4: Synthetic Challenges and Corresponding Solutions

| Challenge | Root Cause | Impact | Solution Strategy | Implementation |

|---|---|---|---|---|

| Polydispersity | Random polymerization | Batch variability | Living polymerization | Controlled initiators |

| Functional group instability | Harsh conditions | Product degradation | Protection strategies | Reversible protecting groups |

| Purification difficulties | Amphiphilic properties | Low purity | Specialized resins | PS-DVB chromatography |

| Hydrolytic degradation | Ether bond lability | Chain scission | pH control | Buffered conditions |

| Scale-up complexity | Heat/mass transfer | Quality variation | Continuous processing | Microreactor technology |

| Side reactions | Multiple functional groups | Reduced yield | Orthogonal chemistry | Sequential protection |

Contamination from residual catalysts and reagents represents an additional challenge, particularly for pharmaceutical applications [25]. Polymerization catalysts such as potassium hydroxide can remain associated with the polymer chain, while activation reagents may form stable complexes [25]. Advanced purification protocols including ion exchange chromatography and extraction techniques effectively remove these contaminants [16].

The development of analytical methods for characterizing azido-PEG1-methylamine presents its own set of challenges [27]. Standard nuclear magnetic resonance spectroscopy techniques often cannot resolve the azide-bearing methylene protons due to signal overlap with the polyethylene glycol backbone [28]. Click chemistry derivatization strategies provide solutions by converting azides to easily detectable triazole products [28] [29].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.